3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile
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Overview
Description
3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methylsulfonylethyl group, and a carbonitrile group
Scientific Research Applications
3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe for studying biochemical pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals
Safety and Hazards
Future Directions
The future directions for the research and development of “3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile” and related compounds could involve further exploration of their potential therapeutic applications, particularly in the field of medicinal chemistry . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds .
Mechanism of Action
Target of Action
It’s known that aminopyrazoles can provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases . They can also target important factors for bacterial and virus infections .
Mode of Action
Aminopyrazoles are known to interact with their targets, leading to changes in the function of the target proteins . For instance, some aminopyrazoles are reversible inhibitors of Bruton Kinase (BTK), a nonreceptor tyrosine kinase .
Biochemical Pathways
Aminopyrazoles are known to interact with various biochemical pathways, depending on their specific targets .
Result of Action
Aminopyrazoles are known to have various effects, depending on their specific targets . For instance, some aminopyrazoles have shown sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper .
Preparation Methods
The synthesis of 3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Addition of the methylsulfonylethyl group: This step involves the alkylation of the pyrazole ring with a methylsulfonylethyl halide.
Formation of the carbonitrile group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfonylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic systems
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methylsulfonylethyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to 3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile include:
3-Amino-1-(2-methylthioethyl)pyrazole-4-carbonitrile: This compound has a methylthioethyl group instead of a methylsulfonylethyl group, which affects its reactivity and biological activity.
3-Amino-1-(2-ethylsulfonylethyl)pyrazole-4-carbonitrile: The ethylsulfonylethyl group provides different steric and electronic properties compared to the methylsulfonylethyl group.
3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c1-14(12,13)3-2-11-5-6(4-8)7(9)10-11/h5H,2-3H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVJZKHUDPNLBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1C=C(C(=N1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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